

# Application Note: Analysis of CUMYL-INACA by Gas Chromatography-Mass Spectrometry (GC-MS)

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## Compound of Interest

Compound Name:	Cumyl-inaca
Cat. No.:	B14078581

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## Abstract

This application note details a comprehensive method for the qualitative and quantitative analysis of **CUMYL-INACA**, a synthetic cannabinoid precursor, using gas chromatography-mass spectrometry (GC-MS). The protocol outlined provides a robust workflow for forensic laboratories, research institutions, and drug development professionals. This document includes detailed procedures for sample preparation, instrument parameters, and data analysis, along with key mass spectral data for confident identification.

## Introduction

**CUMYL-INACA** (N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid precursor that has been identified in forensic casework.<sup>[1][2]</sup> As with many novel psychoactive substances (NPS), the development of reliable analytical methods for the identification of **CUMYL-INACA** is crucial for law enforcement and public health. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely utilized and effective technique for the analysis of such compounds due to its high sensitivity and specificity. This application note presents a validated GC-MS method for the analysis of **CUMYL-INACA**.

## Chemical Information

Property	Value
Formal Name	N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide
Synonyms	CUMYL-INACA
Chemical Formula	C <sub>17</sub> H <sub>17</sub> N <sub>3</sub> O <sup>[1][3]</sup>
Molecular Weight	279.3 g/mol <sup>[1][3]</sup>
CAS Number	1631075-21-2 <sup>[1][3]</sup>

## Experimental Protocol

### Sample Preparation

A standard of **CUMYL-INACA** was prepared by dilution in methanol.<sup>[1][2]</sup> For complex matrices such as biological fluids, a liquid-liquid extraction may be necessary to isolate the analyte.<sup>[1]</sup>

### Instrumentation

The analysis was performed using an Agilent 5975 Series GC/MSD system, though a similar system such as an Agilent 6890 series gas chromatograph with a 5973 series mass selective detector can also be used.<sup>[1][4]</sup>

### GC-MS Parameters

The following instrumental parameters are recommended for the analysis of **CUMYL-INACA**:

Parameter	Setting
GC Column	HP-5MS (30 m x 0.25 mm, 0.25 $\mu$ m film thickness) or equivalent
Injector Temperature	250 °C
Injection Volume	1 $\mu$ L
Injection Mode	Splitless
Carrier Gas	Helium
Oven Temperature Program	Initial temperature of 100 °C, hold for 1 minute. Ramp at 25 °C/min to 300 °C, hold for 10 minutes.
MS Ion Source	Electron Ionization (EI)
Ionization Energy	70 eV[1][4]
Mass Range	m/z 40-550
MSD Transfer Line	280 °C
MS Source Temperature	230 °C
MS Quad Temperature	150 °C

## Data Presentation

### Chromatographic Data

Under the specified GC-MS conditions, **CUMYL-INACA** has an approximate retention time of 7.93 - 8.01 minutes.[2]

## Mass Spectral Data

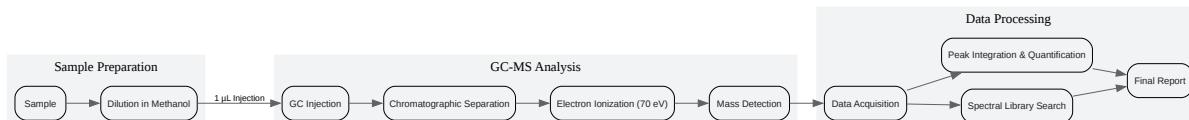
The electron ionization mass spectrum of **CUMYL-INACA** is characterized by a molecular ion at m/z 279.[1] Key fragment ions are summarized in the table below. The fragmentation pattern is consistent with other cumyl-containing synthetic cannabinoids, showing characteristic ions for the cumyl group and the indazole core.[4]

m/z	Relative Abundance (%)	Proposed Fragment
279	25	$[\text{M}]^+$
145	100	Indazole-3-carboxamide moiety
119	40	Cumyl cation $[(\text{C}_6\text{H}_5)\text{C}(\text{CH}_3)_2]^+$
91	30	Tropylium ion $[\text{C}_7\text{H}_7]^+$
77	20	Phenyl cation $[\text{C}_6\text{H}_5]^+$

Note: Relative abundances are estimated from the visual inspection of the mass spectrum provided in the NPS Discovery monograph and may vary slightly between instruments.[\[2\]](#)

## Visualizations

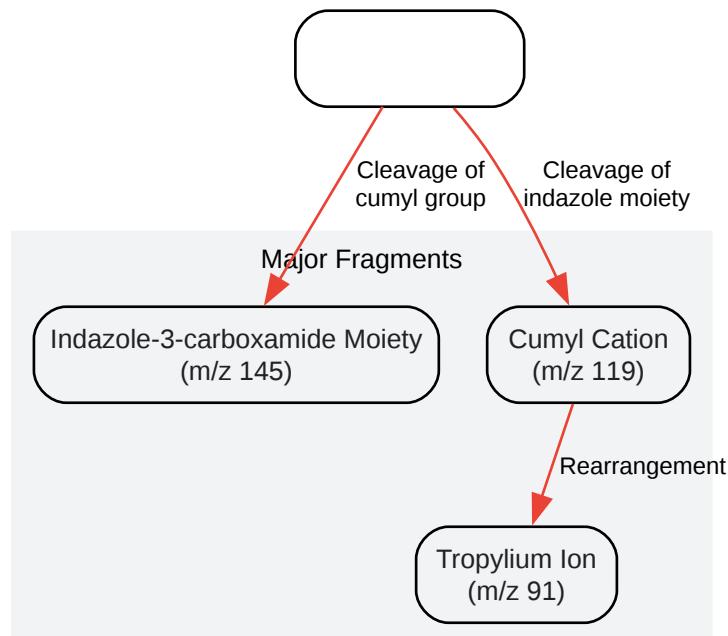
### Experimental Workflow



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Caption: GC-MS analysis workflow for **CUMYL-INACA**.

## Fragmentation Pathway



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Caption: Proposed fragmentation of **CUMYL-INACA** in EI-MS.

## Conclusion

The GC-MS method described in this application note provides a reliable and reproducible approach for the identification and analysis of **CUMYL-INACA**. The detailed experimental protocol and the characteristic mass spectral data will aid forensic and research laboratories in the accurate detection of this synthetic cannabinoid precursor.

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## References

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